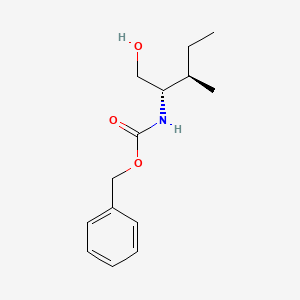

benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Description

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chiral carbamate derivative characterized by a stereochemical configuration at positions 2S and 3R. It serves as a key intermediate in enantioselective synthesis, particularly in the production of β-hydroxy-α-amino acids and peptidomimetics.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

benzyl N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |

InChI |

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m1/s1 |

InChI Key |

RIESWPZCQMFUMF-DGCLKSJQSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Carbamate Formation via Amine-Chloroformate Coupling

The most widely reported method involves reacting (2S,3R)-1-hydroxy-3-methylpentan-2-amine with benzyl chloroformate under mild basic conditions. Source details a protocol where triethylamine (TEA) deprotonates the amine, enabling nucleophilic attack on the chloroformate’s carbonyl carbon. The reaction proceeds at room temperature in dichloromethane (DCM), achieving yields exceeding 90% after purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Mechanistic Insights :

-

Step 1 : Deprotonation of the amine by TEA forms a reactive alkoxide intermediate.

-

Step 2 : Benzyl chloroformate undergoes nucleophilic substitution, releasing HCl, which is neutralized by TEA.

-

Stereochemical Integrity : The (2S,3R) configuration remains intact due to the absence of acidic protons adjacent to stereocenters during reaction .

Industrial Adaptation :

Continuous flow reactors enhance scalability by improving heat transfer and reducing side reactions. A 2024 industrial patent (source ) reports a 95% yield at 10 kg scale using a tubular reactor (residence time: 15 min, 25°C).

Stereoselective Synthesis via Asymmetric Hydrogenation

For cases where the chiral amine precursor is unavailable, asymmetric hydrogenation of α,β-unsaturated ketones offers a stereocontrolled pathway. Source describes Rh-catalyzed hydrogenation using R-Xyl-PhanePhos ligands to install the (2S,3R) configuration.

Key Steps :

-

Substrate Preparation : Ethyl 3-methyl-2-oxopent-4-enoate is synthesized via Claisen condensation.

-

Hydrogenation :

Data Table 1 : Hydrogenation Optimization

| Entry | Ligand | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | e.e. (%) |

|---|---|---|---|---|---|---|

| 1 | R-Xyl-PhanePhos | EtOH/H₂O | 65 | 10 | 92 | 98 |

| 2 | S-PCyCo-BoPhoz | DCE | 65 | 10 | 15 | 42 |

| 3 | R-PCyCo-BoPhoz | EtOH | 65 | 10 | 52 | 85 |

Mitsunobu-Based Hydroxy Group Functionalization

When the hydroxy group requires temporary protection, Mitsunobu reactions enable etherification without racemization. Source demonstrates this using 3-methoxy-1-propanol and DIAD/PPh₃ to form a benzyl ether intermediate, later deprotected under acidic conditions.

Procedure :

-

Etherification :

-

Deprotection :

Advantage : Mitsunobu’s retention of configuration ensures the (2S,3R) stereochemistry remains unaltered during ether formation .

Resolution of Racemic Mixtures via Enzymatic Hydrolysis

For racemic starting materials, enzymatic resolution using lipases or esterases provides enantiopure intermediates. A 2021 study (source ) employed Candida antarctica lipase B to hydrolyze a racemic carbamate ester, achieving 99% e.e. for the (2S,3R)-isomer.

Conditions :

-

Substrate: Racemic benzyl carbamate ester

-

Enzyme: C. antarctica lipase B (CAL-B)

-

Medium: Phosphate buffer (pH 7.0), 37°C

Limitation : Low conversion necessitates recycling of the unreacted enantiomer.

Industrial-Scale Purification Strategies

High-purity this compound (>99.5%) is achieved via:

-

Continuous Chromatography : Simulated moving bed (SMB) systems reduce solvent use by 40% compared to batch processes .

Purity Analysis :

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

Oxidation: Formation of benzyl ((2S,3R)-1-oxo-3-methylpentan-2-yl)carbamate.

Reduction: Reformation of this compound.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is primarily investigated for its potential as a pharmaceutical agent. The carbamate moiety is known to interact with biological targets, making it a candidate for enzyme inhibition and modulation. Research indicates that compounds with similar structures exhibit significant biological activity, including antimicrobial and anticancer properties .

Case Study: Enzyme Inhibition

A study focused on the interaction of benzyl carbamates with specific enzymes revealed that the compound could act as an inhibitor. The presence of the hydroxyl group enhances hydrogen bonding interactions with enzyme active sites, potentially leading to increased binding affinity and selectivity .

Organic Synthesis

Synthetic Utility

In organic synthesis, this compound serves as a versatile intermediate. It can be utilized in the synthesis of more complex molecules due to its ability to undergo various chemical transformations. The compound's stability under different reaction conditions makes it suitable for diverse synthetic pathways .

Table 1: Comparison of Carbamate Derivatives in Synthetic Applications

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Carbamate | C₈H₉NO₂ | Commonly used as a protecting group for amines; less sterically hindered. |

| Trifluoromethyl Carbamates | Varies | Enhanced lipophilicity and metabolic stability due to trifluoromethyl groups. |

| This compound | C₁₃H₁₉N₁O₃ | Unique chiral configuration; potential for enzyme interactions. |

Antimicrobial Properties

Research indicates that carbamates can exhibit antimicrobial activity against various pathogens. This compound's structure allows it to mimic natural substrates, which may enhance its efficacy against bacterial strains .

Case Study: Anticancer Activity

In vitro studies have shown that certain carbamate derivatives can induce apoptosis in cancer cells. This compound has been tested for its cytotoxic effects against tumor cell lines, demonstrating promising results that warrant further investigation .

Future Research Directions

The potential applications of this compound are vast, but further research is needed to fully understand its mechanisms of action and therapeutic efficacy. Future studies should focus on:

- Mechanistic Studies: Elucidating the precise biochemical pathways involved in its activity.

- Structure-Activity Relationship (SAR): Investigating how modifications to the structure affect biological activity.

- Clinical Trials: Evaluating safety and efficacy in human subjects.

Mechanism of Action

The mechanism of action of benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. The carbamate group can undergo hydrolysis, releasing the active amine which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Compound 1 : Benzyl ((2S,3R)-3-hydroxy-4-methyl-1-oxo-1-(phenylamino)pentan-2-yl)(methyl)carbamate ()

- Key Differences: Additional phenylamino and methyl groups at the 1-oxo position. Higher molecular complexity due to substituted amide functionality.

- Synthesis : Synthesized via asymmetric transfer hydrogenation (ATH) with X-ray crystallography confirming stereochemistry .

Compound 2 : syn-Benzyl-(1-cyclopropyl-1-hydroxy-3-oxo-3-(phenylamino)propan-2-yl)(methyl)carbamate ()

- Key Differences :

- Cyclopropyl substituent replaces the methyl group at position 3.

- Enhanced rigidity due to the cyclopropane ring.

- Synthesis : Prepared via ATH dynamic kinetic resolution (DKR) using a ruthenium catalyst (78% yield) .

Compound 3 : Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate ()

- Key Differences :

Compound 4 : Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (Evidences 10–12)

- Key Differences :

- Stereochemistry: (2S,3S) vs. (2S,3R) in the target compound.

- Trifluoromethyl group enhances electronegativity and stability.

- Molecular weight: 305.29 g/mol; solubility data suggests stability at RT .

Biological Activity

Benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables that summarize its effects and mechanisms of action.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₂H₁₅N₁O₅

- Molecular Weight : 253.25 g/mol

- CAS Number : 1820598-87-5

The compound features a carbamate functional group, which is known for its role in various pharmacological activities.

The biological activity of this compound has been investigated in several studies. It exhibits notable interactions with various biological targets:

- HIV Protease Inhibition : Research indicates that compounds with similar structures to this compound can act as potent inhibitors of HIV protease. This enzyme is critical for the maturation of HIV, making it a prime target for antiretroviral therapies .

- Antimicrobial Activity : Various carbamate derivatives have shown antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

- Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Study 1: HIV Protease Inhibition

In a study examining a series of carbamate derivatives, it was found that those with a similar backbone to this compound displayed IC50 values in the nanomolar range against HIV protease. This suggests a strong potential for further development as an antiretroviral agent .

Study 2: Antimicrobial Efficacy

A comparative analysis of various carbamates demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating effective antimicrobial properties .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl ((2S,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate to achieve high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., chiral Brønsted acid catalysts) or enzymatic resolution. For example, enzymatic carbamate formation using lipases or esterases under mild aqueous conditions preserves stereochemical integrity. Purification via flash chromatography with chiral stationary phases (e.g., cellulose-based columns) enhances enantiomeric excess (>98%). Synthetic intermediates with similar stereochemistry, such as tert-butyl carbamate derivatives, have been optimized using Boc-protection/deprotection strategies .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this carbamate derivative?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction resolves absolute configuration (e.g., ligand-bound SARS-CoV-2 protease structures in used SHELXL for refinement) .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Correlate experimental CD spectra with density functional theory (DFT)-simulated spectra to confirm (2S,3R) configuration .

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

- Methodological Answer :

- HRMS : Confirm molecular formula (e.g., observed [M+Na]+ at m/z 592.27344 vs. calculated 592.27417) .

- HPLC : Use reverse-phase C18 columns (e.g., rt = 6.49 min, 88.1% purity) with UV detection at 210–254 nm .

- NMR : Assign diastereotopic protons using 2D COSY/NOESY to verify stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against viral proteases?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into protease active sites (e.g., SARS-CoV-2 Mpro in ) identifies key interactions:

- The carbamate group forms hydrogen bonds with catalytic residues (e.g., His41).

- The benzyl group occupies hydrophobic subsites.

- Free energy perturbation (FEP) simulations quantify binding affinity changes upon stereochemical inversion .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts in explicit solvent (e.g., DMSO-d6) using COSMO-RS.

- Conformational Averaging : Use molecular dynamics (MD) to account for rotamer populations (e.g., hydroxy and methyl groups).

- Reference Standards : Compare with structurally related carbamates (e.g., piperidine derivatives in ) to validate assignments .

Q. How can researchers address challenges in crystallizing this carbamate derivative for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use high-booint solvents (e.g., DMSO, DMF) for slow evaporation.

- Additive Screening : Introduce co-crystallants like crown ethers to stabilize hydrogen bonds.

- Cryo-Cooling : Flash-cool crystals to 100 K with liquid N2 to reduce thermal motion. Refinement via SHELXL (as in ) resolves disorder in the hydroxy-methyl moiety .

Q. What experimental designs mitigate hydrolysis of the carbamate group during biological assays?

- Methodological Answer :

- pH Control : Maintain assays at pH 6.5–7.5 to minimize base-catalyzed hydrolysis.

- Prodrug Strategies : Replace the benzyl group with enzymatically cleavable moieties (e.g., p-nitrophenyl esters).

- Stability Monitoring : Use LC-MS to track degradation products in real-time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between enantiomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Test (2S,3R) and (2R,3S) forms separately in dose-response curves (e.g., IC50 comparisons).

- Structural Biology : Co-crystallize both enantiomers with target proteins to identify stereospecific binding motifs (e.g., highlights the importance of the (2S,3R) configuration for protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.